molecular formula C17H13N3O3 B253635 N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide

N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide

Cat. No. B253635
M. Wt: 307.3 g/mol
InChI Key: DJUHZKYQINUIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide, commonly known as ANI, is a small molecule that has been extensively studied for its potential applications in scientific research. ANI was first synthesized in the 1990s and has since been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ANI involves its ability to bind to the ribosome and prevent the elongation of the polypeptide chain. ANI binds to the A-site of the ribosome, which is the site where the incoming aminoacyl-tRNA binds. By binding to this site, ANI prevents the aminoacyl-tRNA from binding and thus prevents the elongation of the polypeptide chain.
Biochemical and Physiological Effects:
ANI has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of protein synthesis, ANI has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme that breaks down cyclic AMP (cAMP), a second messenger that is involved in a variety of cellular processes. By inhibiting PDE4, ANI increases the levels of cAMP in cells, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ANI for lab experiments is its specificity for inhibiting protein synthesis. This allows researchers to study the regulation of protein synthesis in cells without affecting other cellular processes. However, ANI does have some limitations. For example, ANI has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, ANI can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ANI. One area of interest is the development of more potent and selective inhibitors of protein synthesis. Another area of interest is the development of ANI derivatives that have longer half-lives and lower toxicity. Additionally, ANI has been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Further research in these areas could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of ANI is a multi-step process that involves the reaction of various reagents to form the final product. The initial step involves the reaction of 4-nitrobenzoyl chloride with aniline to form 4-nitrobenzamide. This is followed by the reaction of 4-nitrobenzamide with potassium carbonate and phenyl isocyanate to form N-(4-nitrophenyl)-N'-phenylurea. The final step involves the reduction of N-(4-nitrophenyl)-N'-phenylurea with hydrogen gas in the presence of palladium on carbon to form ANI.

Scientific Research Applications

ANI has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as an inhibitor of protein synthesis. ANI has been shown to inhibit the translation of mRNA into protein by binding to the ribosome and preventing the elongation of the polypeptide chain. This makes ANI a useful tool for studying the regulation of protein synthesis in cells.

properties

Product Name

N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-16(21)12-6-8-13(9-7-12)19-17(22)14-10-15(23-20-14)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,19,22)

InChI Key

DJUHZKYQINUIBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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